

# Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, **RS102895 hydrochloride**, with other notable CCR2 antagonists. The focus of this analysis is the cross-reactivity and selectivity of these compounds against various receptors, supported by experimental data and detailed protocols.

## Introduction to CCR2 Antagonism

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2-CCL2 axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target. The development of selective CCR2 antagonists is a critical area of research for novel anti-inflammatory therapies. **RS102895 hydrochloride** is a potent antagonist of CCR2. This guide evaluates its selectivity in comparison to other well-characterized CCR2 antagonists.

## In Vitro Receptor Binding Affinity

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro binding affinities (IC50 values) of **RS102895 hydrochloride** and other selected CCR2 antagonists against a panel of receptors.

Compound	CCR2 (human)	CCR1 (human)	CCR5 (human)	α1A (human)	α1D (human)	5-HT1A (rat brain)	hERG
RS102895 hydrochloride	360 nM[1]	17.8 μM[2]	-	130 nM[1][3]	320 nM[1][3]	470 nM[1][3]	-
INCB3344	5.1 nM[4]	>1 μM[4]	>3 μM (murine) [4]	>1 μM	>1 μM	>1 μM	-
BMS-813160	6.2 nM[5]	>25 μM[5]	3.6 nM[5]	-	-	-	-
PF-4136309	5.2 nM[6]	-	-	-	-	-	20 μM[6]
Cenicriviroc	Dual CCR2/C CR5 antagonist	-	Potent antagonist	-	-	-	-

Note: A lower IC50 value indicates a higher binding affinity. Data presented as "-" indicates that the information was not readily available in the searched literature.

## In Vitro Functional Activity

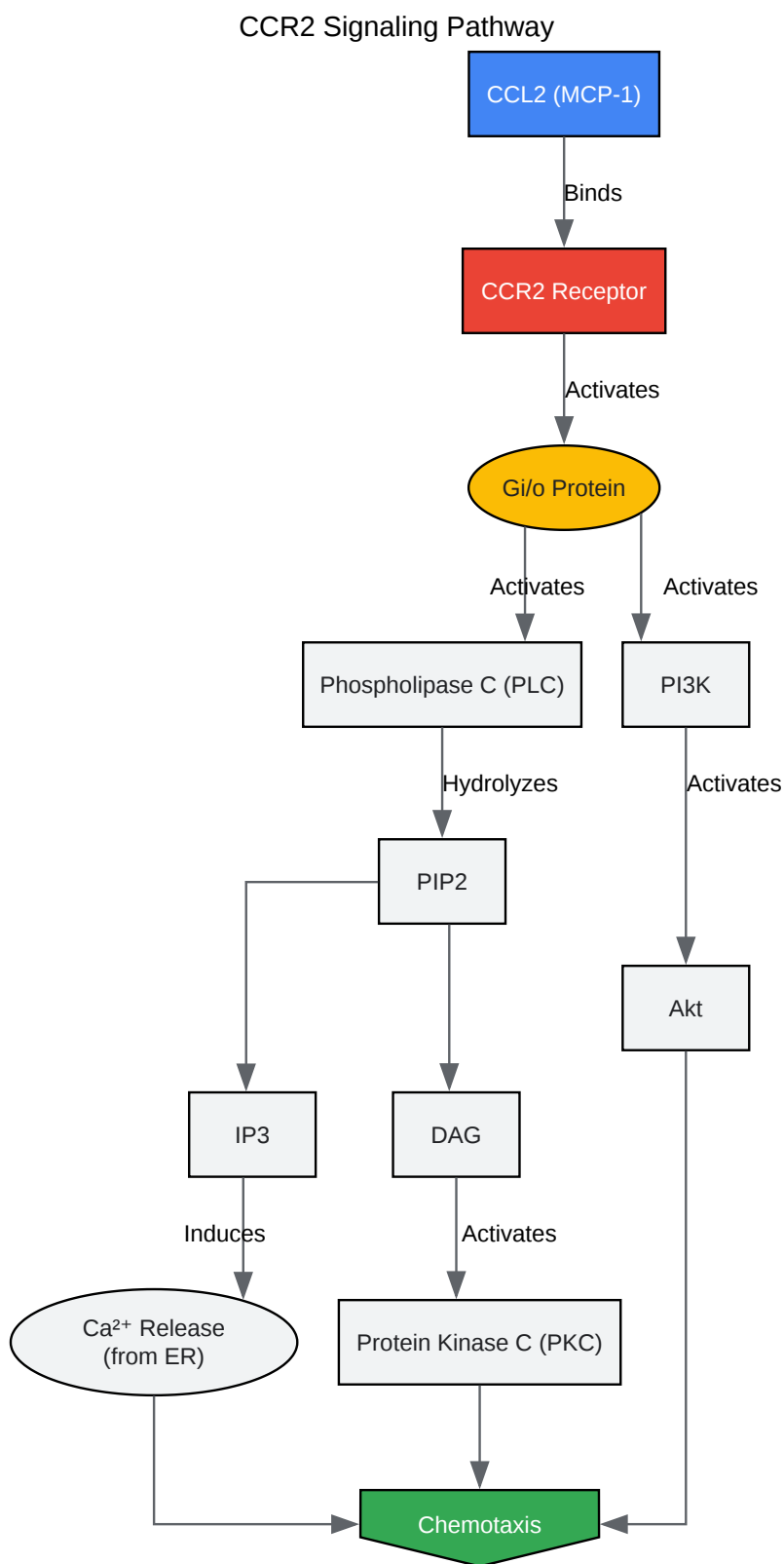
Beyond binding affinity, the functional antagonism of these compounds is crucial for their therapeutic effect. The following table outlines the inhibitory activity of **RS102895 hydrochloride** and comparators in functional assays.

Compound	MCP-1 Stimulated Calcium Influx (IC50)	MCP-1 Stimulated Chemotaxis (IC50)
RS102895 hydrochloride	32 nM[2]	1.7 μM[2]
INCB3344	-	3.8 nM (human)[4]
BMS-813160	0.8 nM (CTX)[5]	-
PF-4136309	3.3 nM	3.9 nM (human)[6]

Note: "CTX" refers to a specific assay type mentioned in the source. Data presented as "-" indicates that the information was not readily available in the searched literature.

## Signaling Pathways and Experimental Workflows

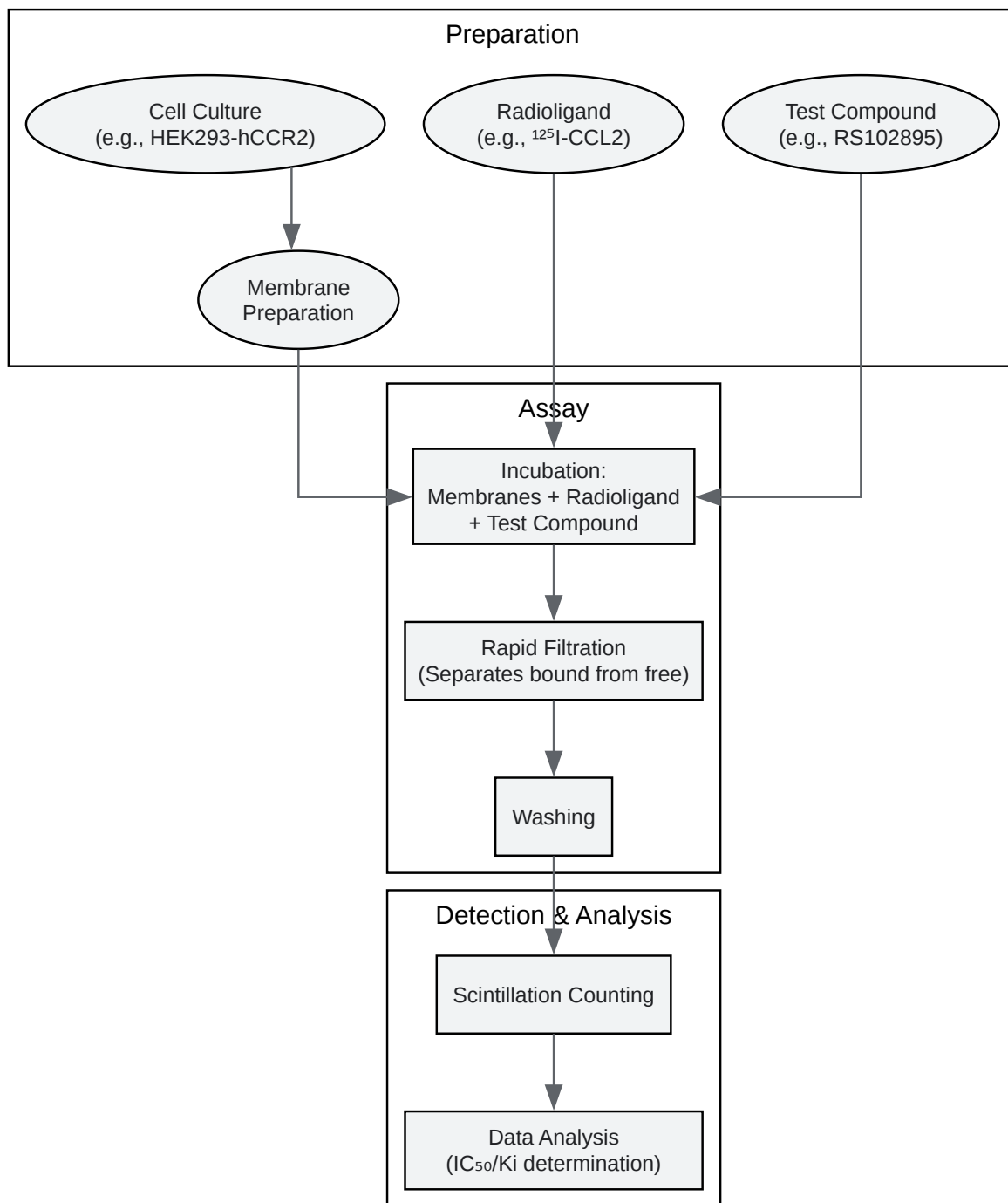
To provide a clearer understanding of the biological context and the methodologies used to generate the data above, the following diagrams illustrate the CCR2 signaling pathway and the workflows for key in vitro assays.



[Click to download full resolution via product page](#)

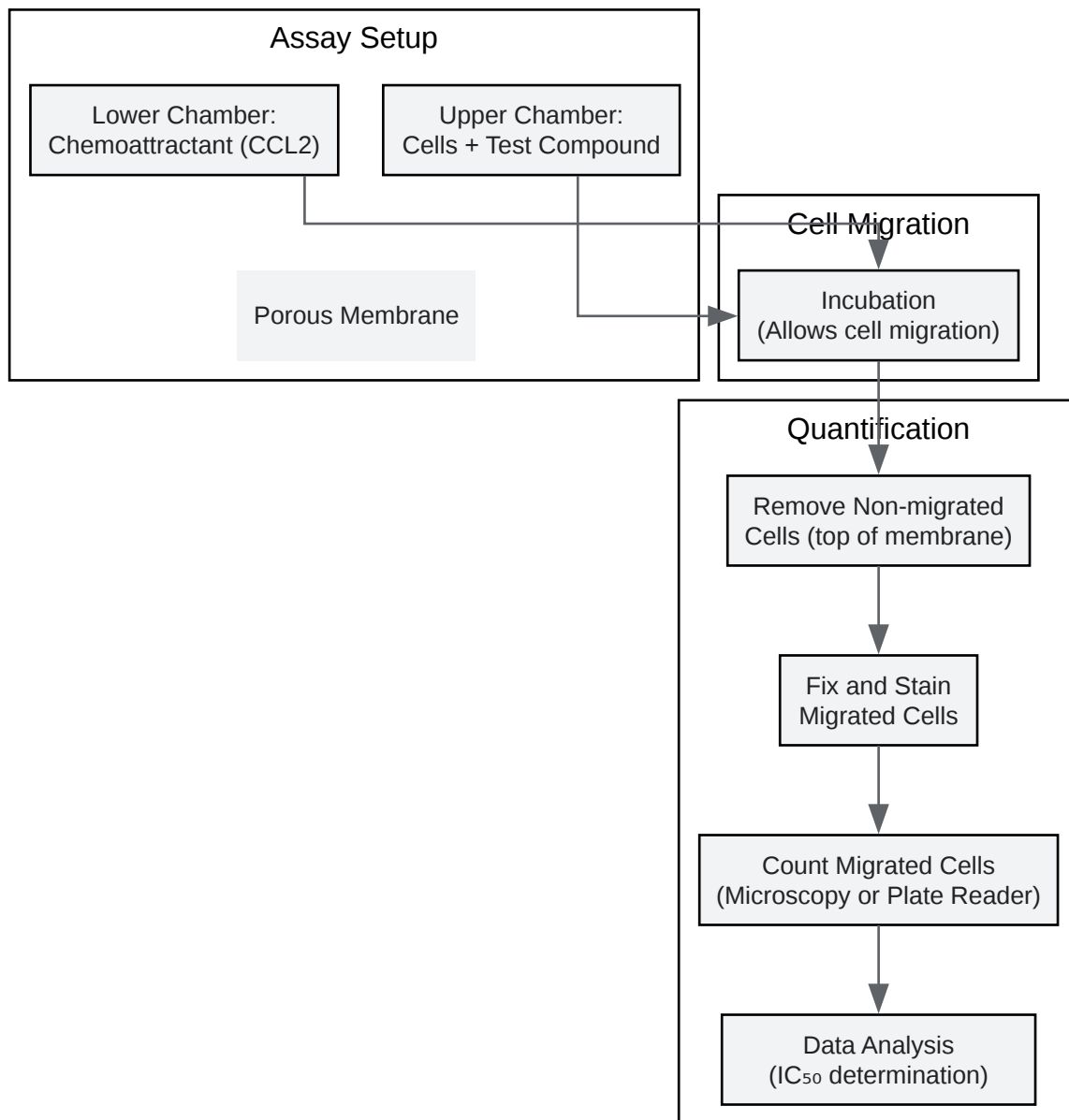
Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.

## Radioligand Binding Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of a competitive radioligand binding assay.

## Chemotaxis Assay Workflow (Boyden Chamber)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591295#cross-reactivity-of-rs102895-hydrochloride-with-other-receptors]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)